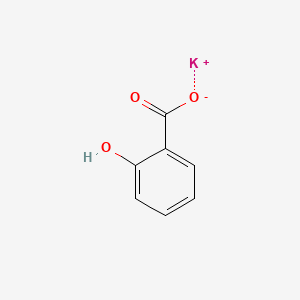

Potassium salicylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

サリチル酸カリウムは、サリチル酸のカリウム塩です。 化学式はC7H5KO3、モル質量は176.212 g/molの白色結晶性粉末です 。 この化合物は、その静菌性、殺菌性、角質剥離作用で知られています 。医薬品、化粧品、食品保存料として一般的に使用されています。

2. 製法

合成経路と反応条件: サリチル酸カリウムは、サリチル酸を水酸化カリウムで中和することにより合成できます。この反応は通常、水溶液中で行われ、サリチル酸を水に溶解し、pHが中性になるまで水酸化カリウムを徐々に添加します。この反応は、次のように表すことができます。

C7H6O3+KOH→C7H5KO3+H2O

工業的製造方法: 工業的には、サリチル酸カリウムの製造には、同じ中和反応が用いられますが、より大規模に行われます。このプロセスには、高純度試薬と制御された反応条件の使用が含まれ、最終製品の一貫性と品質が保証されます。 その後、混合物をろ過し、得られたサリチル酸カリウムを結晶化および乾燥させます .

反応の種類:

酸化: サリチル酸カリウムは、特に強い酸化剤の存在下で酸化反応を起こし、さまざまな酸化生成物を生成します。

置換: ベンゼン環のヒドロキシル基の存在により、求電子置換反応に参加することができます。

けん化: サリチル酸カリウムは、けん化反応に関与することができ、アルカリの存在下で脂肪または油と反応して、石鹸とグリセリンを生成します.

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、過酸化水素。

置換試薬: ハロゲン、ニトロ化剤。

けん化条件: 水酸化ナトリウムまたは水酸化カリウムを用いたアルカリ性条件。

主な生成物:

酸化生成物: さまざまなカルボン酸とキノン。

置換生成物: ハロゲン化またはニトロ化されたサリチル酸塩。

けん化生成物: 石鹸とグリセリン。

作用機序

サリチル酸カリウムは、プロスタグランジンの合成に関与するシクロオキシゲナーゼ酵素の阻害を介して主にその効果を発揮します。この阻害は、炎症と痛みの軽減につながります。 さらに、細菌や真菌の細胞膜を破壊することにより、静菌作用と殺菌作用を有しています .

類似の化合物:

サリチル酸ナトリウム: 構造と機能が似ていますが、カリウムの代わりにナトリウムを使用しています。

サリチル酸メチル: 局所的な痛み止め製剤における使用で知られています。

アセチルサリチル酸(アスピリン): 鎮痛剤と抗炎症剤として広く使用されています。

ユニークさ: サリチル酸カリウムは、特定のカリウムイオンのために、他のサリチル酸塩と比較して、その溶解性と反応性に影響を与える可能性があります。 局所製剤と全身製剤の両方におけるその応用は、その汎用性を強調しています .

生化学分析

Biochemical Properties

Potassium salicylate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, this compound is known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound can interact with bacterial proteins, disrupting their function and leading to bacteriostatic effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in certain cancer cells by activating caspases and other apoptotic proteins . It also affects cellular metabolism by uncoupling oxidative phosphorylation, leading to increased glycolysis and lactate production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. At the molecular level, this compound binds to and inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins . It also interacts with mitochondrial proteins, uncoupling oxidative phosphorylation and disrupting ATP production . This leads to increased production of reactive oxygen species (ROS) and activation of stress response pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term exposure to this compound in vitro has been shown to cause sustained inhibition of COX enzymes and prolonged anti-inflammatory effects . In vivo studies indicate that chronic exposure can lead to adaptive responses in cells, such as upregulation of antioxidant enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and analgesic effects without significant toxicity . At high doses, this compound can cause toxicity, including gastrointestinal irritation, renal dysfunction, and central nervous system effects . These adverse effects are dose-dependent and highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation with glycine to form salicyluric acid . This process involves enzymes such as glycine N-acyltransferase. Additionally, this compound can influence metabolic flux by uncoupling oxidative phosphorylation, leading to increased glycolysis and altered metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cell, this compound can accumulate in the mitochondria, where it exerts its effects on oxidative phosphorylation . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

This compound localizes to specific subcellular compartments, affecting its activity and function. It is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes and other proteins . The localization of this compound to the mitochondria is crucial for its role in uncoupling oxidative phosphorylation and inducing apoptosis . Additionally, post-translational modifications such as phosphorylation can influence its subcellular targeting and activity.

準備方法

Synthetic Routes and Reaction Conditions: Potassium salicylate can be synthesized by neutralizing salicylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where salicylic acid is dissolved in water and then potassium hydroxide is added gradually until the pH reaches a neutral level. The reaction can be represented as follows:

C7H6O3+KOH→C7H5KO3+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the same neutralization reaction but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The mixture is then filtered, and the resulting this compound is crystallized and dried .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group on the benzene ring.

Saponification: this compound can be involved in saponification reactions, where it reacts with fats or oils in the presence of an alkali to form soap and glycerol.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Substitution Reagents: Halogens, nitrating agents.

Saponification Conditions: Alkaline conditions with sodium or potassium hydroxide.

Major Products:

Oxidation Products: Various carboxylic acids and quinones.

Substitution Products: Halogenated or nitrated salicylates.

Saponification Products: Soap and glycerol.

科学的研究の応用

サリチル酸カリウムは、科学研究において幅広い応用範囲を持っています。

化学: さまざまな化学反応や合成プロセスにおける試薬として使用されます。

生物学: 植物の防御機構に関連する研究や成長調整剤として使用されます。

医学: 局所製剤における抗炎症作用と鎮痛作用のために使用されます。

類似化合物との比較

Sodium Salicylate: Similar in structure and function but uses sodium instead of potassium.

Methyl Salicylate: Known for its use in topical pain relief formulations.

Acetylsalicylic Acid (Aspirin): Widely used as an analgesic and anti-inflammatory agent.

Uniqueness: Potassium salicylate is unique due to its specific potassium ion, which can influence its solubility and reactivity compared to other salicylates. Its applications in both topical and systemic formulations highlight its versatility .

特性

CAS番号 |

578-36-9 |

|---|---|

分子式 |

C7H6KO3 |

分子量 |

177.22 g/mol |

IUPAC名 |

potassium;2-hydroxybenzoate |

InChI |

InChI=1S/C7H6O3.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |

InChIキー |

BTVIOHVPJXIYNL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.[K+] |

正規SMILES |

C1=CC=C(C(=C1)C(=O)O)O.[K] |

Key on ui other cas no. |

578-36-9 |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1260316.png)

![(2Z)-2-[[4-(trifluoromethyl)anilino]methylidene]-7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione](/img/structure/B1260318.png)

![N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide](/img/structure/B1260319.png)

![(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1260325.png)